tert-Butyl nonaneperoxoate

Polymerization Free-Radical Initiator Thermal Stability

tert-Butyl nonaneperoxoate (CAS 22913-02-6) is an organic peroxide belonging to the class of aliphatic tert-butyl peroxyesters, characterized by the general structure RC(O)O-OC(CH3)3, where R is a nonyl (C9) straight-chain alkyl moiety. This compound functions as a free-radical initiator, decomposing thermally to generate radicals essential for polymerization processes.

Molecular Formula C13H26O3
Molecular Weight 230.34 g/mol
CAS No. 22913-02-6
Cat. No. B15343171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl nonaneperoxoate
CAS22913-02-6
Molecular FormulaC13H26O3
Molecular Weight230.34 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)OOC(C)(C)C
InChIInChI=1S/C13H26O3/c1-5-6-7-8-9-10-11-12(14)15-16-13(2,3)4/h5-11H2,1-4H3
InChIKeyYSMATABRECEYRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl nonaneperoxoate (CAS 22913-02-6): Procurement-Ready Baseline of a Primary Aliphatic Peroxyester Initiator


tert-Butyl nonaneperoxoate (CAS 22913-02-6) is an organic peroxide belonging to the class of aliphatic tert-butyl peroxyesters, characterized by the general structure RC(O)O-OC(CH3)3, where R is a nonyl (C9) straight-chain alkyl moiety [1]. This compound functions as a free-radical initiator, decomposing thermally to generate radicals essential for polymerization processes [2]. As a liquid organic peroxide with a molecular formula of C13H26O3 and a molecular weight of 230.34 g/mol, it exhibits a boiling point of 272.2°C at 760 mmHg, a flash point of 78.6°C, and a density of 0.91 g/cm³ [1]. Its classification as a 'primary' peroxyester, defined by the primary carbon atom adjacent to the carbonyl group, dictates its decomposition kinetics and initiation efficiency, establishing the baseline for scientific and industrial procurement decisions [3].

Why Substituting tert-Butyl nonaneperoxoate (22913-02-6) with Another tert-Butyl Peroxyester is a Critical Procurement Risk


Generic substitution among tert-butyl peroxyesters is not scientifically defensible due to fundamental differences in the alkyl chain (R group) structure, which governs both thermal decomposition kinetics and initiator efficiency. The classification of a peroxyester as 'primary', 'secondary', or 'tertiary'—determined by the carbon atom adjacent to the carbonyl group—dictates whether decomposition proceeds via single-bond scission (primary) or concerted two-bond scission (secondary/tertiary), with 'primary' peroxyesters exhibiting significantly higher activation energies (around 145 kJ/mol versus 120-130 kJ/mol for secondary/tertiary) and larger activation volumes [1]. This mechanistic divergence directly impacts the radical generation rate and the efficiency with which those radicals initiate polymerization. Therefore, replacing tert-butyl nonaneperoxoate, a 'primary' peroxyester, with a 'secondary' or 'tertiary' analog without quantitative performance data risks unpredictable changes in reaction kinetics, final polymer properties, and process safety margins [2].

Quantitative Differentiation Guide for tert-Butyl nonaneperoxoate (22913-02-6) Against Closest Analogs and Alternatives


Comparative Thermal Stability: tert-Butyl Peroxyesters vs. Pinanyl-Peroxyesters

In a direct comparative study, the half-life of tert-butyl peroxyesters is significantly longer than that of pinanyl-peroxyesters, indicating superior thermal stability at elevated temperatures. Specifically, pinanylperoxy 2-ethylhexanoate exhibits half-lives of 30, 9.5, and 2.5 hours at 60°, 70°, and 80°C, respectively, whereas the corresponding tert-butyl peroxyesters demonstrate half-lives of 140, 28, and 5.7 hours at the same temperatures . This quantifies a 4.7x, 2.9x, and 2.3x increase in half-life for the tert-butyl class, respectively.

Polymerization Free-Radical Initiator Thermal Stability

Decomposition Kinetics and Mechanism: Primary vs. Secondary/Tertiary Peroxyesters

The decomposition kinetics of aliphatic tert-butyl peroxyesters are governed by the classification of the α-carbon atom in the R group (the nonyl chain). 'Primary' peroxyesters, such as tert-butyl nonaneperoxoate, exhibit a significantly higher activation energy (Ea) of approximately 145 kJ mol⁻¹ compared to 'secondary' and 'tertiary' peroxyesters, which have Ea values around 120 and 130 kJ mol⁻¹, respectively [1]. This difference arises because 'primary' peroxyesters decompose via a single-bond scission mechanism, whereas 'secondary' and 'tertiary' analogs undergo concerted two-bond scission [1].

Reaction Kinetics Activation Energy Polymerization

Initiator Efficiency in High-Pressure Ethene Polymerization: Primary Radical Advantage

In high-pressure ethene polymerization studies, the initiator efficiency (f) of tert-butyl peroxyesters is strongly correlated with the nature of the radical generated upon decomposition. The highest initiator efficiencies, up to about f = 0.9, are observed for tert-butyl peroxyesters where the R' species (derived from the alkyl chain) is a primary radical [1]. Given that tert-butyl nonaneperoxoate decomposes to yield a nonyl radical (a primary radical), its expected initiator efficiency is at the high end of the observed range for this class. This contrasts sharply with compounds like tert-butyl peroxypivalate, which yields a tertiary radical and exhibits a much lower efficiency of around f = 0.37 [1].

High-Pressure Polymerization LDPE Production Initiator Efficiency

Activation Volume Differences Indicate Distinct Decomposition Mechanisms

The activation volume (ΔV≠obs) provides further quantitative evidence of the distinct decomposition mechanisms between peroxyester classes. 'Primary' tert-butyl peroxyesters exhibit an activation volume above 10 cm³ mol⁻¹, which is slightly pressure-dependent. In stark contrast, 'secondary' and 'tertiary' peroxyesters have activation volumes in a narrow, much smaller range of 3.0 ± 1.5 cm³ mol⁻¹ [1]. This substantial difference confirms that 'primary' peroxyesters like tert-butyl nonaneperoxoate undergo single-bond scission, a process more sensitive to pressure, while the others undergo a concerted two-bond scission mechanism.

High-Pressure Chemistry Decomposition Mechanism Activation Volume

Optimal Application Scenarios for tert-Butyl nonaneperoxoate (22913-02-6) Based on Quantified Performance Data


Controlled High-Temperature Bulk or Solution Polymerization Requiring a Stable Radical Flux

Industrial processes requiring a sustained, moderate radical flux over an extended period, such as the bulk polymerization of styrene or the production of certain acrylic resins, benefit from the thermal stability profile of tert-butyl peroxyesters. The class-level evidence showing half-lives 2-5x longer than alternative peroxyester structures at relevant temperatures (60-80°C) supports its use for achieving higher monomer conversions while maintaining control over the exotherm and final polymer molecular weight distribution.

High-Pressure Ethene Polymerization for Low-Density Polyethylene (LDPE)

This is a primary, proven application for this class of initiator. The high initiator efficiency (f up to 0.9) observed for tert-butyl peroxyesters that generate primary radicals [1] makes tert-butyl nonaneperoxoate a strong candidate for high-pressure LDPE processes. Its performance is based on the principle of generating efficient primary radicals for chain initiation while minimizing wasted initiator fragments. Furthermore, its larger activation volume (>10 cm³ mol⁻¹) [2] indicates a decomposition rate that is favorably accelerated by the high-pressure environment (typically >2000 bar) of an LDPE reactor.

Processes Requiring a Well-Defined Temperature Window for Safe Handling and Storage

The higher activation energy (~145 kJ mol⁻¹) associated with primary peroxyesters like tert-butyl nonaneperoxoate [2] implies a steeper temperature dependence for decomposition. This characteristic is advantageous for establishing a clear safety margin between recommended storage temperatures (e.g., below 25°C) and the temperature of rapid, uncontrolled decomposition. This makes it easier to design safe handling protocols and storage facilities compared to peroxyesters with lower activation energies, where the transition to hazardous decomposition occurs over a narrower temperature range.

Polymerizations Where Residual Initiator Fragments Must Be Minimized

In applications requiring low-odor, low-color, or high-clarity polymers—such as certain food-contact materials or optical-grade plastics—minimizing residual initiator byproducts is critical. The class-leading initiator efficiency of up to f = 0.9 for primary-radical-generating tert-butyl peroxyesters [1] directly supports this requirement. By converting a higher proportion of the initiator into effective polymerization radicals, the overall loading can be reduced, thereby decreasing the final concentration of potentially deleterious decomposition fragments like tert-butanol and nonanoic acid in the finished polymer matrix.

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